
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Übersicht
Beschreibung
5-(Thiomorpholin-4-yl)benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that comprises of a thiomorpholine ring and a benzene ring with two hydroxyl groups in the para position. This compound is also known as TMBD and has a molecular formula of C9H11NO2S.
Wirkmechanismus
The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol is not fully understood. However, it has been suggested that the antitumor activity of TMBD may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. TMBD has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(Thiomorpholin-4-yl)benzene-1,3-diol exhibits several biochemical and physiological effects. TMBD has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(Thiomorpholin-4-yl)benzene-1,3-diol in lab experiments is its potent antitumor activity against several cancer cell lines. TMBD is also relatively easy to synthesize and has low toxicity, making it a suitable candidate for further research. However, one of the limitations of using TMBD is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 5-(Thiomorpholin-4-yl)benzene-1,3-diol. One of the potential areas of research is to investigate the mechanism of action of TMBD in more detail, particularly its ability to induce apoptosis in cancer cells. Further studies could also focus on the development of TMBD derivatives with improved solubility and bioavailability. Additionally, research could be conducted to explore the potential of TMBD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
5-(Thiomorpholin-4-yl)benzene-1,3-diol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of TMBD is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, colon, and lung cancer. TMBD has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
5-thiomorpholin-4-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRWXOVWJCSBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiomorpholin-4-yl)benzene-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




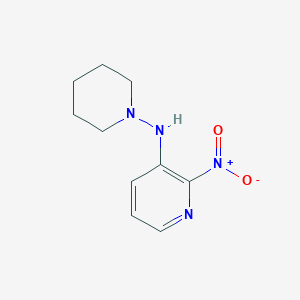
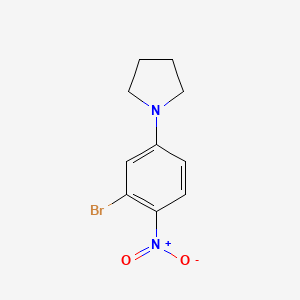

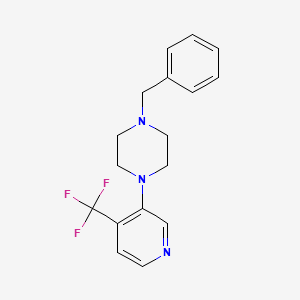
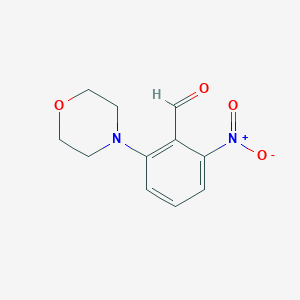
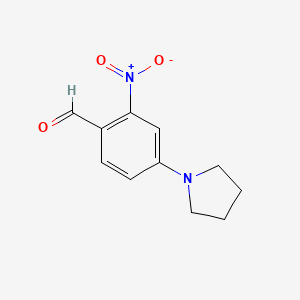
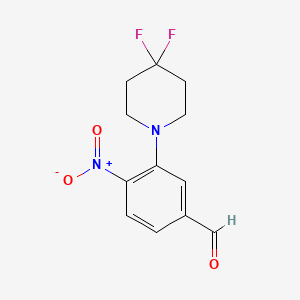
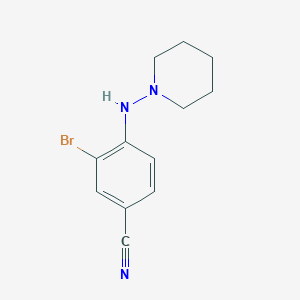
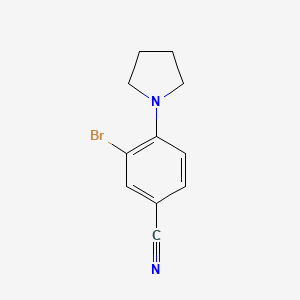
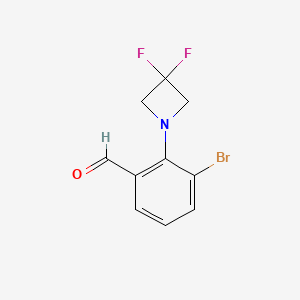
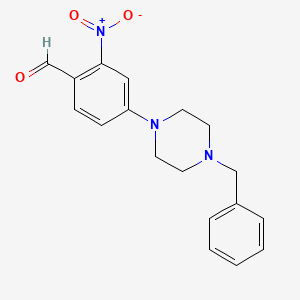

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)